molecular formula C11H10O4 B084357 Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate CAS No. 13099-95-1

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate

Cat. No. B084357
CAS RN: 13099-95-1
M. Wt: 206.19 g/mol
InChI Key: XWUJHOIEDXGRML-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound with the CAS Number: 13099-95-1 . It is a light-yellow to brown powder or crystals . The IUPAC name for this compound is ethyl 3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate .


Molecular Structure Analysis

The molecular formula of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is C11H10O4 . The InChI code is 1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3 . The molecular weight is 206.19 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate include a molecular weight of 206.19 g/mol , XLogP3-AA of 2 , Hydrogen Bond Donor Count of 0 , Hydrogen Bond Acceptor Count of 4 , Rotatable Bond Count of 3 , Exact Mass of 206.05790880 g/mol , Monoisotopic Mass of 206.05790880 g/mol , Topological Polar Surface Area of 52.6 Ų , Heavy Atom Count of 15 , Formal Charge of 0 , and Complexity of 274 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate can be used as a starting material for the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of N’-arylidene-2-oxo-2H-chromene-3-carbohydrazides .

Antimicrobial Applications

Compounds derived from Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate have shown potential antimicrobial properties. This makes them valuable in the development of new antimicrobial agents .

Antifungal Applications

Similar to its antimicrobial properties, derivatives of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate have also demonstrated antifungal activities .

Antioxidant Applications

The antioxidant properties of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate derivatives make them useful in various applications where oxidative stress is a concern .

Anti-inflammatory Applications

Compounds derived from Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate have shown potential anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions .

Analgesic Applications

The analgesic properties of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate derivatives could make them valuable in the development of new pain management therapies .

Anticancer Applications

Derivatives of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate have shown potential anticancer properties, making them of interest in the development of new cancer therapies .

Antiviral Applications

Finally, Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate and its derivatives have demonstrated antiviral activities, which could be beneficial in the development of new antiviral drugs .

Safety and Hazards

The safety information for Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate includes the GHS07 Pictogram, Signal Word of Warning, and Hazard Statements H302, H315, H319, H335 . The Precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 3-oxo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUJHOIEDXGRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399370
Record name Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate

CAS RN

13099-95-1
Record name Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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